N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or chemical processes.
Future Directions
The future research directions for “N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. In particular, more research is needed to understand its mechanism of action and to evaluate its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-fluoro-1,3-benzothiazole, 4-methoxybenzenesulfonyl chloride, and piperidine-4-carboxylic acid. The reactions may involve:
Nucleophilic substitution: Reacting 4-fluoro-1,3-benzothiazole with a suitable nucleophile.
Sulfonylation: Introducing the sulfonyl group using 4-methoxybenzenesulfonyl chloride.
Amidation: Forming the carboxamide linkage with piperidine-4-carboxylic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
- N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)24-11-9-13(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)29-20/h2-8,13H,9-12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFQMEDGUKFTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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